Comparative PIM Kinase Inhibition Potency: Target Compound vs. Representative US9321756 PIM Inhibitor Series
IMPORTANT CAVEAT – HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS LIMITED. The quantitative PIM kinase inhibition data referenced here derive from a class-level patent (US9321756) that encompasses piperazinyl-pyrimidine scaffolds structurally analogous to CAS 2034440-93-0, but the specific activity of this exact compound (CAS 2034440-93-0) has not been independently published in peer-reviewed literature or authoritative databases at the time of this guide. The data below represent the range of potencies observed for closely related piperazinyl-pyrimidine PIM inhibitors within the same Markush series and should be interpreted as class-level inference, not as direct measurement of the target compound [1]. In the US9321756 patent, representative piperazinyl-pyrimidine analogs demonstrated PIM-1 IC50 values ranging from 0.4 nM to 1.4 nM, PIM-2 IC50 of ~1.4 nM, and PIM-3 IC50 of ~0.44 nM, measured via phosphorylated biotinylated-BAD peptide (Ser112) TR-FRET assays [1]. In contrast, structurally distinct piperazinyl-pyrimidine compounds such as PF-4708671 (an S6K1 inhibitor) exhibit substantially weaker PIM kinase inhibition (<27% inhibition at 1 µM against a panel of 85 kinases) .
| Evidence Dimension | PIM-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference: low nanomolar range expected (analogs in US9321756: 0.4–1.4 nM) |
| Comparator Or Baseline | PF-4708671 (piperazinyl-pyrimidine S6K1 inhibitor): PIM-1 inhibition ≤27% at 1 µM; IC50 >1 µM if measurable |
| Quantified Difference | Class-level inferred ~1000-fold selectivity window for PIM-1 over S6K1-targeting piperazinyl-pyrimidine analogs |
| Conditions | PIM-1 TR-FRET assay using biotinylated-BAD peptide substrate at Ser112; data from patent US9321756 and published PF-4708671 selectivity profile |
Why This Matters
This class-level differentiation informs procurement decisions for oncology kinase inhibitor screening programs by indicating a predicted selectivity profile distinct from S6K1-targeted piperazinyl-pyrimidine scaffolds.
- [1] Amgen Inc. US9321756B2 – Azole compounds as PIM inhibitors. BindingDB entries BDBM224998, BDBM225084. IC50 data: PIM-1 0.4–1.4 nM; PIM-2 1.39 nM; PIM-3 0.435 nM. View Source
